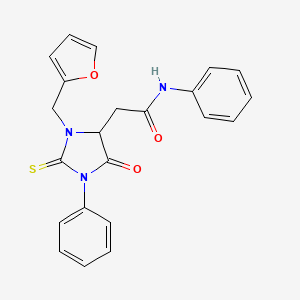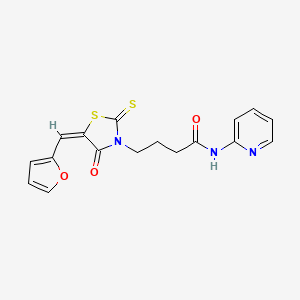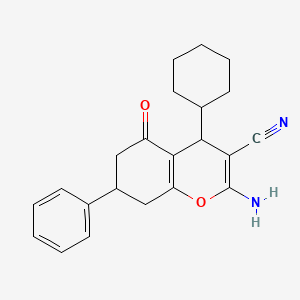
Biphenyl-2-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biphenyl-2-boronic acid pinacol ester is a boronic ester widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds, making this compound an essential reagent in the synthesis of various organic compounds.
作用機序
Target of Action
The primary target of Biphenyl-2-boronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
this compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of organoboronic acids that are sensitive to hydrolytic deboronation . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
It’s known that the compound is insoluble in water but soluble in organic solvents . This solubility profile can impact the compound’s bioavailability.
Result of Action
The molecular effect of this compound’s action is the formation of new carbon-carbon bonds . On a cellular level, this can lead to the synthesis of complex organic compounds .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is stable under recommended storage conditions, but it should be kept away from strong oxidizing agents .
生化学分析
Biochemical Properties
Biphenyl-2-boronic acid pinacol ester interacts with various biomolecules in its role as a reagent in Suzuki–Miyaura cross-coupling . This process involves the transfer of organoboronic acids from boron to palladium, a transition metal catalyst . The boron moiety in the ester can be converted into a broad range of functional groups .
Molecular Mechanism
The molecular mechanism of this compound involves its role in the Suzuki–Miyaura cross-coupling reaction . In this process, the ester participates in transmetalation, a process where organoboronic acids are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
This compound is known for its stability, which makes it a valuable reagent in organic synthesis
Metabolic Pathways
This compound is involved in the Suzuki–Miyaura cross-coupling reaction , a key metabolic pathway in organic synthesis. The ester interacts with palladium, a transition metal catalyst, in this process .
準備方法
Synthetic Routes and Reaction Conditions
Biphenyl-2-boronic acid pinacol ester can be synthesized through several methods. One common approach involves the reaction of biphenyl-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction typically occurs under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product.
化学反応の分析
Types of Reactions
Biphenyl-2-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, producing biaryl or styrene derivatives.
Oxidation: The compound can be oxidized to form biphenyl-2-boronic acid or other oxidized derivatives.
Hydrolysis: In aqueous conditions, this compound can hydrolyze to form biphenyl-2-boronic acid and pinacol.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reaction.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Water: Used in hydrolysis reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Biphenyl-2-boronic Acid: Formed through hydrolysis or oxidation.
科学的研究の応用
Biphenyl-2-boronic acid pinacol ester has numerous applications in scientific research:
Organic Synthesis: Widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Medicinal Chemistry: Employed in the development of drug candidates through the formation of biaryl structures.
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Biological Research: Investigated for its potential in drug delivery systems and as a building block for biologically active molecules.
類似化合物との比較
Biphenyl-2-boronic acid pinacol ester can be compared with other boronic esters, such as:
Phenylboronic Acid Pinacol Ester: Similar in structure but with a single phenyl group.
2,2’-Bithiophene-5-boronic Acid Pinacol Ester: Contains a bithiophene moiety instead of a biphenyl group.
4,4’-Difluorothis compound: Contains fluorine substituents on the biphenyl ring.
Uniqueness
This compound is unique due to its biphenyl structure, which provides specific electronic and steric properties that can influence the outcome of coupling reactions. This makes it a valuable reagent for synthesizing complex organic molecules with precise structural requirements.
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BO2/c1-17(2)18(3,4)21-19(20-17)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXWQEUBHZKNMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914675-52-8 |
Source


|
| Record name | 2-([1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(4-Fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2721553.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B2721554.png)
![N-(4-chlorophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2721555.png)



![1-(4-fluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2721565.png)
![[(2-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2721566.png)

